molecular formula C24H48O2 B1677597 Tetradecyl decanoate CAS No. 41927-69-9

Tetradecyl decanoate

Cat. No.: B1677597
CAS No.: 41927-69-9
M. Wt: 368.6 g/mol
InChI Key: PVJXQWMBHUOOCK-UHFFFAOYSA-N
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Description

It is a waxy, white solid with the molecular formula C24H48O2 and a molecular weight of 368.6367 . This compound is primarily used in various industrial and cosmetic applications due to its emollient properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl decanoate is synthesized through an esterification reaction between decanoic acid and tetradecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Decanoic Acid+TetradecanolTetradecyl Decanoate+Water\text{Decanoic Acid} + \text{Tetradecanol} \rightarrow \text{this compound} + \text{Water} Decanoic Acid+Tetradecanol→Tetradecyl Decanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are heated under reflux conditions with a suitable catalyst. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the desired purity.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield decanoic acid and tetradecanol.

    Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of this compound can lead to the formation of primary alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Decanoic acid and tetradecanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Primary alcohols.

Scientific Research Applications

Tetradecyl decanoate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in topical formulations due to its emollient properties.

    Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of tetradecyl decanoate primarily involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration or moisturization. The molecular targets include lipid molecules within cell membranes, and the pathways involved are related to lipid metabolism and membrane dynamics.

Comparison with Similar Compounds

Uniqueness: Tetradecyl decanoate is unique due to its specific combination of decanoic acid and tetradecanol, which imparts distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly effective as an emollient and in enhancing skin penetration.

Properties

IUPAC Name

tetradecyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-26-24(25)22-20-18-16-10-8-6-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJXQWMBHUOOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068356
Record name Decanoic acid, tetradecyl ester
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41927-69-9
Record name Decanoic acid, tetradecyl ester
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Record name Myristyl caprate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, tetradecyl ester
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Record name Decanoic acid, tetradecyl ester
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Record name Tetradecyl decanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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